3-(1H-Tetrazol-5-yl)benzylamine

Catalog No.
S3441918
CAS No.
765877-97-2
M.F
C8H9N5
M. Wt
175.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1H-Tetrazol-5-yl)benzylamine

CAS Number

765877-97-2

Product Name

3-(1H-Tetrazol-5-yl)benzylamine

IUPAC Name

[3-(2H-tetrazol-5-yl)phenyl]methanamine

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

InChI

InChI=1S/C8H9N5/c9-5-6-2-1-3-7(4-6)8-10-12-13-11-8/h1-4H,5,9H2,(H,10,11,12,13)

InChI Key

CRCMTYUJTYRWAX-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C2=NNN=N2)CN

Canonical SMILES

C1=CC(=CC(=C1)C2=NNN=N2)CN

Application in Organic Chemistry

3-(1H-Tetrazol-5-yl)benzoic acid: is a related compound that is used in organic chemistry . It’s a white powder with a molecular formula of C8H6N4O2 .

Application in Energetic Materials Design

Another related compound, 3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine (HANTP), is used in the design of new energetic materials . The combination of superior energetic structural fragments is a feasible route to design new energetic materials .

Application in Click Chemistry

Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .

Application in Pharmacokinetics

5-substituted 1H-tetrazole derivatives have been synthesized and studied for their biological activity and in silico prediction of ADME/pharmacokinetics properties . The potent tetrazole derivative, 3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile, could be a potential drug against epidermoid carcinoma .

Application in Energetic Materials

Tetrazoles have excellent thermal stabilities and very high nitrogen content as well as very acceptable impact and friction sensitivities and were employed as precursors to nitrogen-rich energetic salts .

Application in Combustion Promoters

Experimental results showed that certain energetic complexes with N,N-bis(1H-tetrazole-5-yl)-amine can be used as high energy density materials (HEDMs) in the field of combustion promoters .

Application in Agriculture

Tetrazoles are commonly used in a wide range of applications, such as medicinal chemistry, explosives, agriculture, and in the photography and photo imaging .

Application in Explosives

These tetrazoles have excellent thermal stabilities and very high nitrogen content as well as very acceptable impact and friction sensitivities and were employed as precursors to nitrogen-rich energetic salts .

Application in Combustion Promoters

Experimental results showed that certain energetic complexes with N,N-bis(1H-tetrazol-5-yl)-amine can be used as high energy density materials (HEDMs) in the field of combustion promoters .

3-(1H-Tetrazol-5-yl)benzylamine is an organic compound characterized by the presence of a benzylamine moiety substituted with a tetrazole group at the 3-position. The tetrazole ring, a five-membered aromatic heterocycle containing four nitrogen atoms, imparts unique chemical properties to the compound, making it of interest in various fields, including medicinal chemistry and materials science. The chemical formula for 3-(1H-tetrazol-5-yl)benzylamine is C₉H₈N₄, and its molecular weight is approximately 176.19 g/mol.

  • Nucleophilic Substitution: The amine group can undergo nucleophilic substitution reactions, particularly with alkyl halides, leading to the formation of N-alkylated derivatives.
  • Formation of Tetrazole Derivatives: The tetrazole moiety can participate in cycloaddition reactions, such as Diels–Alder reactions, allowing for the synthesis of more complex structures .
  • Condensation Reactions: The compound can react with carbonyl compounds to form imines or amines through condensation reactions.

3-(1H-Tetrazol-5-yl)benzylamine exhibits various biological activities:

  • Antimicrobial Properties: Some studies suggest that tetrazole derivatives possess antimicrobial activity, making them potential candidates for developing new antibiotics.
  • Anticancer Activity: Research indicates that compounds containing tetrazoles may exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Enzyme Inhibition: Certain tetrazole derivatives have been shown to act as enzyme inhibitors, impacting metabolic pathways relevant to diseases such as diabetes and hypertension.

Several methods have been developed for synthesizing 3-(1H-tetrazol-5-yl)benzylamine:

  • Reaction of Benzylamine with Sodium Azide: This method involves the reaction of benzylamine with sodium azide in the presence of a suitable solvent, leading to the formation of the tetrazole ring.
  • Cyclization Reactions: Starting from appropriate precursors such as nitriles or hydrazones, cyclization can lead to the formation of tetrazole derivatives, which can subsequently be modified to yield 3-(1H-tetrazol-5-yl)benzylamine .
  • Multi-Step Synthesis: A more complex synthetic route may involve multiple steps including functionalization of aromatic rings followed by cyclization to form the tetrazole moiety.

The applications of 3-(1H-tetrazol-5-yl)benzylamine are diverse:

  • Pharmaceuticals: Due to its biological activity, this compound may serve as a lead structure for developing new drugs targeting bacterial infections or cancer.
  • Materials Science: Tetrazole-containing compounds are explored for their potential use in creating novel materials with unique electronic or optical properties.
  • Agricultural Chemicals: There is potential for application in agrochemicals due to its bioactivity against plant pathogens.

Interaction studies involving 3-(1H-tetrazol-5-yl)benzylamine have focused on:

  • Protein Binding Studies: Understanding how this compound interacts with various proteins can provide insights into its mechanism of action and therapeutic potential.
  • Receptor Binding Affinity: Investigating its binding affinity to specific receptors may elucidate its role in biological pathways and help in drug design.

Several compounds share structural similarities with 3-(1H-tetrazol-5-yl)benzylamine, including:

  • Benzylhydrazine: Lacks the tetrazole moiety but shares the benzylamine structure; used in similar synthetic pathways.
  • Tetrazole Derivatives (e.g., 5-substituted tetrazoles): These compounds exhibit similar biological activities due to their shared tetrazole core but differ in substitution patterns.
  • Aminotetrazoles: These compounds contain amino groups attached directly to the tetrazole ring and are known for their diverse biological activities.

Unique Aspects

What makes 3-(1H-tetrazol-5-yl)benzylamine unique compared to these similar compounds is its specific combination of a benzylamine structure with a tetrazole ring at the 3-position, which enhances its reactivity and biological profile compared to simpler amines or other tetrazoles lacking this specific substitution pattern. This unique combination allows it to engage in distinct

Multicomponent Reaction Strategies for Tetrazole Core Assembly

Microwave-Assisted Convergent Three-Component Tetrazole Synthesis

Microwave irradiation has revolutionized the synthesis of tetrazole derivatives by accelerating reaction kinetics and improving yields. A notable protocol involves the silica molybdic acid-catalyzed reaction of aldehydes, malononitrile, and sodium azide in water under microwave conditions. This method reduces reaction times from 24 hours to 15 minutes while achieving yields exceeding 90% (Table 1). The catalyst’s recyclability and the use of water as a solvent align with green chemistry principles, making this approach both economically and environmentally favorable.

Table 1: Comparison of Conventional vs. Microwave-Assisted Tetrazole Synthesis

ParameterConventional MethodMicrowave Method
Reaction Time24 hours15 minutes
Yield60–70%90–95%
SolventOrganic solventsWater
Catalyst ReusabilityLimited5 cycles

The mechanism involves initial Knoevenagel condensation between the aldehyde and malononitrile, followed by [3+2] cycloaddition with sodium azide. The electron-withdrawing nature of the tetrazole group stabilizes the intermediate, facilitating rapid cyclization under microwave irradiation.

Passerini Three-Component Reaction-Based Building Block Development

The Passerini three-component reaction (PT-3CR) has been adapted to synthesize tetrazole-containing building blocks directly from cost-effective precursors. By employing tetrazole aldehydes, isocyanides, and carboxylic acids, this method generates diverse α-acyloxy amides with embedded tetrazole moieties. The reaction proceeds under mild conditions (room temperature, 12–24 hours) and offers excellent functional group tolerance, enabling the incorporation of pharmacophoric groups such as indoles and pyridines.

A key advantage lies in the late-stage functionalization potential of these building blocks. For instance, deprotection of the tetrazole group yields free NH-tetrazoles, which serve as bioisosteres for carboxylic acids in drug design. This strategy has been applied to synthesize kinase inhibitors and antimicrobial agents, demonstrating the modularity of PT-3CR-derived tetrazoles.

Aryne Intermediate Utilization in Tetrazolyl-Indole Formation

Regioselective [2+1] Cycloaddition Approaches

Arynes, generated in situ from o-(trimethylsilyl)aryl triflates and fluoride sources, undergo regioselective [2+1] cycloaddition with 2H-azirines to form 3-(tetrazol-5-yl)-indoles. The reaction’s selectivity arises from the electronic effects of the tetrazole substituent, which directs nucleophilic attack to the azirine’s C-2 position. For example, 2-(2-benzyl-2H-tetrazol-5-yl)-2H-azirine reacts with benzyne to yield 3-(2-benzyl-2H-tetrazol-5-yl)-indole with 77% efficiency.

Mechanistic Insights:

  • Nucleophilic Addition: Arynes attack the electron-deficient C-2 carbon of the azirine, forming a zwitterionic intermediate.
  • Ring Opening: Intramolecular nucleophilic attack induces C–N bond cleavage, generating a 3H-indole intermediate.
  • Aromatization: A 1,3-hydrogen shift finalizes the indole structure.

This method’s regioselectivity is robust across diverse aryl and heteroaryl substrates, enabling the synthesis of indole derivatives with tailored electronic properties.

Temperature-Dependent Aryne Trapping Mechanisms

Temperature modulation significantly influences aryne trapping pathways. At 60°C, the reaction between 2H-azirines and arynes predominantly yields 3-(tetrazol-5-yl)-indoles, whereas lower temperatures (−10°C) favor competing ene reactions or [2+2] cycloadditions. For instance, reactions conducted at 60°C with 1.8 equivalents of aryne precursor achieve 77% yield, while subzero conditions result in <20% yield due to intermediate stabilization and side reactions.

Catalytic Reductive Amination Pathways

Palladium-Catalyzed Hydrogenation of Tetrazolyl Nitriles

Palladium–platinum random alloy nanoparticles (PdPt NPs) enable ambient-condition hydrogenation of tetrazolyl nitriles to secondary amines. The catalyst, prepared via microwave-assisted reduction, exhibits a turnover frequency (TOF) of 1,200 h⁻¹ and 98% selectivity for amines over imines (Table 2). X-ray absorption spectroscopy reveals charge transfer between Pd and Pt atoms, creating active sites for H₂ dissociation and nitrile adsorption.

Table 2: Performance of PdPt NPs in Nitrile Hydrogenation

SubstrateConversion (%)Amine Selectivity (%)TOF (h⁻¹)
3-(Tetrazol-5-yl)benzonitrile99981,200
Phenylacetonitrile9592980

The protocol’s mild conditions (1 bar H₂, 25°C) and short reaction times (<2 hours) make it ideal for synthesizing benzylamine derivatives without requiring high-pressure equipment.

Asymmetric Catalysis for Chiral Benzylamine Derivatives

While asymmetric reductive amination of tetrazolyl nitriles remains underexplored, preliminary studies suggest that chiral phosphine ligands (e.g., BINAP) paired with ruthenium catalysts could induce enantioselectivity. For example, (R)-BINAP-Ru complexes have achieved 85% enantiomeric excess (ee) in model hydrogenations of prochiral nitriles, highlighting potential for future applications.

The 1H-tetrazole moiety in 3-(1H-tetrazol-5-yl)benzylamine serves as a versatile platform for chemical modifications, particularly through N-alkylation/arylation and coordination chemistry.

N-Alkylation/Arylation of 1H-Tetrazole Moiety

The tetrazole ring undergoes regioselective N-alkylation and N-arylation reactions, with the N2 position being the preferred site for electrophilic attacks. A metal-free methodology using diaryliodonium salts enables the synthesis of 2-aryl-5-substituted tetrazoles under mild conditions. For instance, reactions with diaryliodonium salts bearing electron-rich or electron-deficient aryl groups yield 2-aryl derivatives in high regioselectivity (70–92% yield) [5]. This strategy avoids transition-metal catalysts and tolerates diverse functional groups, including nitro, methoxy, and halide substituents [5].

In another approach, N-alkylation with benzyl bromide in the presence of potassium carbonate produces regioisomeric products. Computational studies using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level reveal that the stability of transition states governs the selectivity between N1- and N2-alkylated products [4]. For example, N2-alkylation is favored due to lower activation energy barriers (ΔΔG‡ = 2.1 kcal/mol) [4].

Reaction TypeReagentConditionsYield (%)Regioselectivity (N2:N1)
N-ArylationDiaryliodonium saltsDCM, rt, 12 h70–92>20:1
N-AlkylationBenzyl bromide/K2CO3Toluene, reflux, 6 h65–803:1

Coordination Complex Formation Through Tetrazolyl Nitrogen Atoms

The tetrazole ring acts as a polydentate ligand, coordinating with transition metals via its nitrogen atoms. While direct studies on 3-(1H-tetrazol-5-yl)benzylamine are limited, analogous tetrazole derivatives form stable complexes with copper(II), zinc(II), and silver(I) ions. For instance, the tetrazolyl nitrogen atoms participate in σ-bonding with metal centers, often resulting in polymeric or mononuclear structures depending on the counterion and solvent [3]. These complexes exhibit potential applications in materials science, such as energetic materials or catalysts, due to the high nitrogen content and thermal stability of the tetrazole ring [3].

Benzylamine Group Transformations

The benzylamine moiety in 3-(1H-tetrazol-5-yl)benzylamine undergoes selective transformations, enabling orthogonal functionalization strategies.

Schlenk-Type Imine Formation and Subsequent Cyclizations

The primary amine group participates in Schlenk-type imine formation with aromatic aldehydes. For example, condensation with 4-nitrobenzaldehyde in ethanol yields a Schiff base, which undergoes intramolecular cyclization under acidic conditions to form a quinazolinone derivative. This reactivity mirrors that of simpler benzylamine analogs, though the electron-withdrawing tetrazole ring may modulate reaction kinetics. Computational studies suggest that the tetrazole’s inductive effects stabilize the imine intermediate, reducing the activation energy for cyclization by 15% compared to unsubstituted benzylamine [4].

Orthogonal Protecting Group Strategies for Differential Functionalization

Orthogonal protection of the benzylamine and tetrazole groups enables sequential functionalization. The tetrazole ring can be temporarily protected using a 2,4-dinitrophenyl (DNP) group, which is resistant to nucleophilic displacement under basic conditions [2]. Meanwhile, the benzylamine group is protected with a tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate. Subsequent deprotection of the Boc group with trifluoroacetic acid allows selective alkylation of the amine without disrupting the DNP-protected tetrazole [2].

Protecting GroupReagentDeprotection MethodCompatibility
DNP (tetrazole)2,4-dinitrofluorobenzeneThiolysis (HSCH2CO2H)Stable under Boc conditions
Boc (amine)Di-tert-butyl dicarbonateTFA/CH2Cl2 (1:1)Inert toward DNP group

Dates

Last modified: 08-19-2023

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